Several studies demonstrate the potential of fluorinated triazole derivatives as anti-tubercular agents. For example, "4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol" exhibited promising activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. [] This suggests that incorporating a fluorinated benzene ring, like that in 4-Fluoro-3-isopropylbenzoic acid, could contribute to developing novel anti-tubercular therapies.
Matrix metalloproteinase-13 (MMP-13) is involved in cartilage degradation, contributing to osteoarthritis. A study identified "N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide" as a potent and selective MMP-13 inhibitor. [] This finding suggests that incorporating fluorinated benzyl groups, structurally similar to a component of 4-Fluoro-3-isopropylbenzoic acid, could be explored for developing novel osteoarthritis treatments.
FABP4 plays a crucial role in metabolic and inflammatory processes, making it a target for diabetes and atherosclerosis treatment. Researchers identified naphthalene-1-sulfonamide derivatives, such as "4-Fluoro-3-((4-methoxynaphthalene)-1-sulfonamido) benzoic acid," as potent and selective FABP4 inhibitors. [] This highlights the potential of fluorinated benzoic acid derivatives, similar to 4-Fluoro-3-isopropylbenzoic acid, for developing therapeutics targeting metabolic diseases.
Neuropeptide S influences various physiological processes, including arousal, anxiety, and feeding. Compounds like "3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide" (SHA 68) exhibit selective antagonism at the neuropeptide S receptor. [, ] While not directly containing a benzoic acid moiety, the presence of a fluorinated benzylamide group in SHA 68 suggests that incorporating similar structural features from 4-Fluoro-3-isopropylbenzoic acid could be explored for developing novel compounds targeting the neuropeptide S system.
HMG-CoA reductase is a key enzyme in cholesterol biosynthesis. Substituted pyrazole derivatives, including "(3R,5R)-7-[2-(4-fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic acid" (PF-3052334), have been identified as potent and hepatoselective HMG-CoA reductase inhibitors for treating hypercholesterolemia. [] While PF-3052334 does not directly incorporate a benzoic acid moiety, the presence of a 4-fluorophenyl group suggests that exploring similar fluorinated aromatic structures, such as 4-Fluoro-3-isopropylbenzoic acid, could be beneficial in developing novel cholesterol-lowering agents.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: